2-Amino-4-phenoxybutanoic acid

Catalog No.
S8109752
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-phenoxybutanoic acid

Product Name

2-Amino-4-phenoxybutanoic acid

IUPAC Name

2-amino-4-phenoxybutanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)

InChI Key

OZTJTXTWPFGIHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N

2-Amino-4-phenoxybutanoic acid is an organic compound characterized by its amino and phenoxy functional groups. Its molecular formula is C11H15NO3C_{11}H_{15}NO_3, and it has a molecular weight of approximately 211.25 g/mol. The compound features a butanoic acid backbone, with a phenoxy group attached to the fourth carbon and an amino group on the second carbon. This structure contributes to its unique chemical properties and potential biological activities.

The reactivity of 2-amino-4-phenoxybutanoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in medicinal chemistry.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, potentially enhancing the compound's pharmacological properties.
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, which may exhibit altered biological activity.

2-Amino-4-phenoxybutanoic acid has been studied for its potential biological effects, particularly in the context of neuropharmacology. Research indicates that it may act as a modulator of neurotransmitter systems, affecting pathways related to mood and cognition. Specific studies have suggested its involvement in enhancing synaptic transmission and neuroprotection, although detailed mechanisms remain under investigation.

Several methods exist for synthesizing 2-amino-4-phenoxybutanoic acid:

  • Enzymatic Synthesis: Enzymatic methods have been developed to produce this compound with high specificity and yield. These methods often involve using specific enzymes to catalyze reactions between substrates, leading to the desired product with minimal side reactions .
  • Chemical Synthesis: Traditional synthetic routes involve the reaction of phenol derivatives with butyric acid derivatives under controlled conditions. For example, Friedel-Crafts acylation can be employed to introduce the phenoxy group onto the butanoic acid framework .
  • Improved Methods: Recent patents have described improved methods for synthesizing this compound from L-aspartic acid using Lewis acids as catalysts, yielding high purity products .

The applications of 2-amino-4-phenoxybutanoic acid span several fields:

  • Pharmaceuticals: It is investigated for potential use in treating neurological disorders due to its effects on neurotransmitter systems.
  • Research: Used as a reference standard in biochemical assays and pharmacological studies.
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.

Studies on the interactions of 2-amino-4-phenoxybutanoic acid with various biological targets are ongoing. Preliminary findings suggest that it may interact with neurotransmitter receptors, potentially influencing their activity. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 2-amino-4-phenoxybutanoic acid. These include:

Compound NameMolecular FormulaUnique Features
2-Amino-4-phenylbutanoic acidC10H13NO2C_{10}H_{13}NO_2Lacks phenoxy group; used in antihypertensives .
DL-HomophenylalanineC10H13NO2C_{10}H_{13}NO_2Contains a similar backbone; used in various biochemical applications .
D-HomophenylalanineC10H13NO2C_{10}H_{13}NO_2Enantiomer of homophenylalanine; exhibits different biological activities .

Uniqueness

The presence of the phenoxy group in 2-amino-4-phenoxybutanoic acid distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to cross the blood-brain barrier. This characteristic may contribute to its unique pharmacological profile, making it a subject of interest in drug development.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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